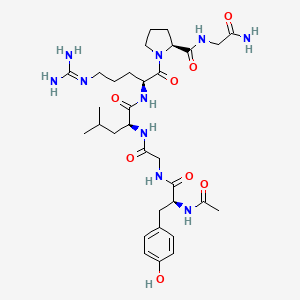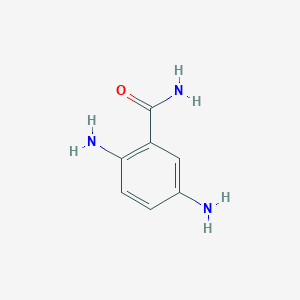
2,5-Diaminobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diaminobenzamide is an organic compound with the molecular formula C7H9N3O. It is a derivative of benzamide, characterized by the presence of two amino groups at the 2 and 5 positions on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diaminobenzamide can be synthesized through several methods. One common approach involves the reduction of 2,5-dinitrobenzamide using catalytic hydrogenation. This method typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Diaminobenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitrobenzamides, substituted benzamides, and various amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-proliferative agent against cancer cells.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer agents.
Mechanism of Action
The mechanism of action of 2,5-diaminobenzamide and its derivatives involves the inhibition of specific enzymes and pathways critical for cell proliferation. For example, some derivatives have been shown to induce apoptosis in cancer cells by increasing the sub-G1 population and staining with Annexin V-FITC and 7-AAD . This suggests that the compound may target pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzamide: An inhibitor of poly ADP ribose polymerase (PARP), involved in DNA repair and programmed cell death.
2,3-Diaminobenzamide: Used in the synthesis of benzimidazole derivatives, which have various biological activities.
Uniqueness
2,5-Diaminobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cancer cell proliferation and its applications in high-performance polymer production highlight its versatility and potential .
Properties
CAS No. |
45865-90-5 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2,5-diaminobenzamide |
InChI |
InChI=1S/C7H9N3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,8-9H2,(H2,10,11) |
InChI Key |
PEEANUPYCZZLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


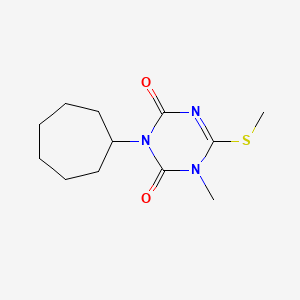
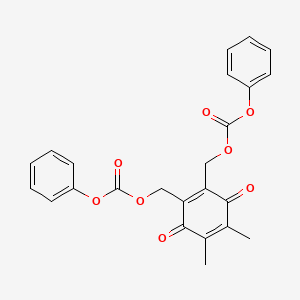
![3-Hydroxy-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14656758.png)
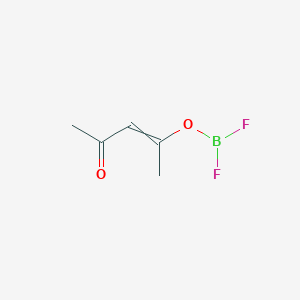
![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
methanone](/img/structure/B14656768.png)

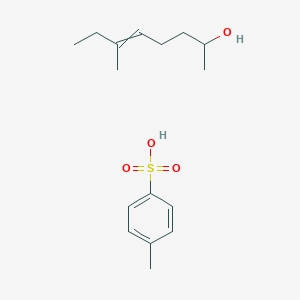
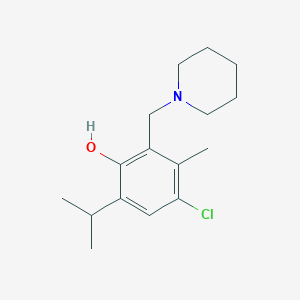
![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)
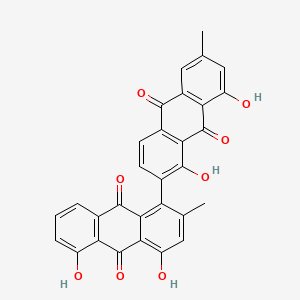
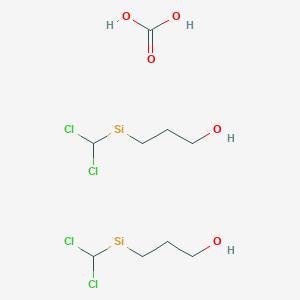
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)
